N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide
Description
N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a tetrazole moiety, and an amide linkage, making it an interesting subject for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-26-18(23-24-25-26)13-6-4-7-14(9-13)21-17(27)11-20-19(28)16-10-12-5-2-3-8-15(12)22-16/h2-10,22H,11H2,1H3,(H,20,28)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXSZHRSMHTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole-2-carboxylic acid derivativeThe final step involves the formation of the amide bond, which can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the tetrazole can be reduced to an amine.
Substitution: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the tetrazole.
Substitution: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to bind to biological targets. The amide linkage provides stability and facilitates the compound’s interaction with proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: Compounds with similar structures but different substituents on the indole ring.
Tetrazole derivatives: Compounds containing the tetrazole moiety with different functional groups.
Amide-linked molecules: Compounds with amide linkages but different aromatic or heterocyclic rings.
Uniqueness
N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]-1H-indole-2-carboxamide is unique due to the combination of the indole ring, tetrazole moiety, and amide linkage, which imparts specific chemical and biological properties that are not commonly found in other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
